An In-Depth Technical Guide to the Structure Elucidation and Conformation of 1,4-Dioxaspiro[4.5]decan-6-one
An In-Depth Technical Guide to the Structure Elucidation and Conformation of 1,4-Dioxaspiro[4.5]decan-6-one
Abstract
The definitive assignment of a molecule's constitution and three-dimensional conformation is a cornerstone of modern chemical and pharmaceutical sciences. Spiroketals, a common motif in natural products and synthetic building blocks, present unique challenges due to their rigid, stereochemically rich structures. This guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation and conformational analysis of 1,4-Dioxaspiro[4.5]decan-6-one . We will explore a multi-technique approach, grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and computational chemistry. The causality behind each experimental choice is detailed, demonstrating how an integrated, self-validating workflow enables the unambiguous differentiation of isomers and the confident assignment of the molecule's preferred conformation in solution.
Introduction: The Challenge of Isomeric Specificity
1,4-Dioxaspiro[4.5]decan-6-one belongs to a class of spirocyclic compounds that serve as valuable intermediates in organic synthesis.[1][2] Its structure features a cyclohexane ring fused at a single carbon atom (the spirocenter) to a 1,3-dioxolane ring. The placement of the ketone functionality on the cyclohexane ring is critical to its reactivity and utility. A common synthetic precursor, 1,4-cyclohexanedione, can lead to the formation of the isomeric 1,4-Dioxaspiro[4.5]decan-8-one .[3][4] Distinguishing between these two isomers is a non-trivial analytical problem that requires a sophisticated and integrated approach.
This guide will use 1,4-Dioxaspiro[4.5]decan-6-one as a case study to illustrate the logical workflow required to definitively prove its structure and elucidate its dominant conformational state.
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The Integrated Strategy for Structure Elucidation
Confirming the identity of a target molecule, especially when isomeric possibilities exist, relies on a synergistic application of multiple analytical techniques. No single method provides all the answers; instead, each technique offers a piece of the puzzle, and their collective data builds an irrefutable case.
The logical flow of analysis is designed to move from broad confirmation to fine structural detail.
Foundational Analysis: Confirming the Basics
Mass Spectrometry (MS): Establishing the Molecular Formula
The first step is to confirm that the compound has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
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Causality: While standard MS provides the nominal mass, HRMS measures the mass-to-charge ratio to several decimal places. This high precision allows for the calculation of a unique elemental composition, ruling out other potential formulas. For C8H12O3, the expected exact mass is 156.07864 Da.[5] Both the 6-one and 8-one isomers will share this exact mass.
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Fragmentation Analysis: Electron Ionization (EI-MS) can provide structural clues. The fragmentation pattern is a fingerprint of the molecule. While complex, the loss of fragments related to the dioxolane ring (e.g., loss of ethylene oxide) or cleavage of the cyclohexane ring via retro-Diels-Alder type reactions (if unsaturation is present) can be diagnostic.
Table 1: Key Mass Spectrometry Data
| Parameter | Expected Value | Purpose |
|---|---|---|
| Molecular Formula | C8H12O3 | Defines elemental composition |
| Monoisotopic Mass | 156.07864 Da | Confirmed by HRMS[5] |
| Molecular Ion [M]⁺ | m/z 156 | Observed in low-energy MS |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[6] For 1,4-Dioxaspiro[4.5]decan-6-one, two regions of the spectrum are of primary importance.
-
Causality: Molecular bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is applied, it is absorbed. This absorption is detected and plotted. The presence of a strong, sharp absorption in the carbonyl region is definitive proof of the ketone, while absorptions in the C-O stretching region confirm the ketal moiety.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~2950-2850 | C-H Stretch | Alkane (CH₂) | Confirms aliphatic nature |
| ~1715 | C=O Stretch | Ketone | Definitive proof of carbonyl group |
| ~1200-1050 | C-O Stretch | Ketal (Spiro) | Confirms dioxolane ring |
Definitive Structure Determination: The Power of NMR Spectroscopy
NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular structure by mapping out the carbon skeleton and the placement of protons. It is the ultimate tool for distinguishing the 6-one and 8-one isomers.
¹³C and ¹H NMR: The Initial Overview
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¹³C NMR: The first crucial observation is the number of distinct carbon signals. Due to its lower symmetry, 1,4-Dioxaspiro[4.5]decan-6-one is expected to show 8 distinct carbon signals . The more symmetric 8-one isomer could show fewer signals (as few as 5 if the chair flip is fast on the NMR timescale). This signal count is a powerful first indicator. Key predicted shifts include the carbonyl carbon (~208 ppm), the spiroketal carbon (~108 ppm), the dioxolane carbons (~65 ppm), and the remaining aliphatic carbons (20-40 ppm).[7][8]
-
¹H NMR: The proton spectrum will show a series of complex multiplets in the aliphatic region and a distinct singlet or narrow multiplet for the four equivalent protons of the dioxolane ring.
2D NMR: Assembling the Puzzle
Two-dimensional NMR experiments are essential for establishing connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment that will unambiguously differentiate the 6-one and 8-one isomers.[9][10]
-
Causality (HMBC): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[11] By observing which protons "see" which carbons over these distances, we can piece together the molecular framework. This allows us to "walk" across the molecule, connecting fragments and definitively placing the carbonyl group.
The Decisive Correlations for 1,4-Dioxaspiro[4.5]decan-6-one:
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Protons on the Dioxolane Ring (H-2, H-3): These four protons (often a singlet around 3.9-4.0 ppm) will show a strong HMBC correlation to the spiro carbon (C-5). This confirms the spirocyclic junction.
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Protons Alpha to the Carbonyl (H-7): The two protons on the carbon adjacent to the ketone (C-7) will show strong correlations to the carbonyl carbon (C-6) and the spiro carbon (C-5).
-
Protons on the "Other Side" (H-10): The protons at C-10, adjacent to the spiro center but not the carbonyl, will show a correlation to the spiro carbon (C-5) but will show NO correlation to the carbonyl carbon (C-6).
This specific pattern of correlations is unique to the 6-one isomer and serves as irrefutable proof of its structure.
Table 3: Predicted ¹H and ¹³C NMR Data for 1,4-Dioxaspiro[4.5]decan-6-one
| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Key HMBC Correlations (from H at position) |
|---|---|---|---|
| 2, 3 | ~65.0 | ~3.95 (s, 4H) | C-5 |
| 5 | ~108.0 | - | - |
| 6 | ~208.0 | - | - |
| 7 | ~38.0 | ~2.50 (m, 2H) | C-5, C-6, C-8, C-9 |
| 8 | ~25.0 | ~1.80 (m, 2H) | C-6, C-7, C-9, C-10 |
| 9 | ~24.0 | ~1.70 (m, 2H) | C-7, C-8, C-10, C-5 |
| 10 | ~35.0 | ~1.90 (m, 2H) | C-5, C-8, C-9 |
Conformational Analysis: Defining the 3D Shape
With the constitution established, the final step is to determine the molecule's preferred three-dimensional shape. This involves analyzing the conformation of the six-membered cyclohexane ring.
-
Causality: The cyclohexane ring is not flat; it predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain.[12][13] The substituents (in this case, the spiroketal and the adjacent carbonyl) influence the dynamics of this chair and the spatial orientation of the ring's protons (axial vs. equatorial).
NOESY/ROESY Spectroscopy
Nuclear Overhauser Effect (NOE) spectroscopy measures through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.
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Key NOEs for Chair Conformation: The most diagnostic correlations are the 1,3-diaxial interactions. For example, the axial proton at C-8 should show an NOE to the axial proton at C-10. Observing these specific cross-peaks provides strong experimental evidence for the chair conformation.
Computational Chemistry
In silico methods provide a powerful complement to experimental data. By calculating the relative energies of different possible conformations, we can predict the most stable (and therefore most populated) structure.[14][15]
-
Workflow:
-
Conformational Search: A systematic or random search of torsional angles is performed using a computationally inexpensive method like Molecular Mechanics (MMFF94).[16]
-
Geometry Optimization: The low-energy "hits" from the search are then re-optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate structures and energies.
-
Validation: The final, lowest-energy computed structure can be validated by comparing its predicted properties (e.g., NMR chemical shifts, coupling constants) with the experimental data. A good match provides high confidence in the assigned conformation.
-
Experimental Protocols
Protocol: HMBC Data Acquisition and Processing
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies. Obtain good shims on the sample.
-
Acquisition: Load a standard 2D HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems). Set the long-range coupling delay (D6) to optimize for an average J-coupling of 8 Hz (a value of 62.5 ms). Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions. Perform a two-dimensional Fourier transform. Phase correct the spectrum as needed.
-
Analysis: Calibrate the axes using the residual solvent peak (¹H) and the solvent peak (¹³C). Analyze the cross-peaks to identify the 2- and 3-bond correlations as outlined in Section 4.2.
Conclusion
The unambiguous structural and conformational assignment of 1,4-Dioxaspiro[4.5]decan-6-one is a clear demonstration of the power of a modern, integrated analytical chemistry workflow. While foundational techniques like mass spectrometry and IR spectroscopy confirm the molecular formula and key functional groups, they lack the resolving power to distinguish between closely related isomers. The definitive constitutional assignment rests on multi-dimensional NMR spectroscopy, where the specific pattern of long-range correlations in the HMBC spectrum acts as an undeniable structural fingerprint. This experimental data, when combined with the spatial information from NOESY and corroborated by the energetic predictions from computational chemistry, provides a complete, high-confidence picture of the molecule in three dimensions. This level of detail is paramount for researchers in drug development and materials science, where precise structure-activity relationships dictate success.
References
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2009). Journal of Chemical Research. [Link]
-
1,4-Dioxaspiro(4.5)decane. PubChem. [Link]
-
1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry. [Link]
-
Wiberg, K. B. (1996). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry. [Link]
-
Li, D., et al. (2024). A Novel Bis-Spiroketal Scaffold and Other Secondary Metabolites from the Marine-Derived Fungus Talaromyces stipitatus HF05001: Structural Diversity and Bioactivities. Marine Drugs. [Link]
-
Čikoš, A., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry. [Link]
-
Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. (2024). Marine Drugs. [Link]
-
Cyclohexane conformation. Wikipedia. [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. [Link]
-
1,4-Dioxaspiro[4.5]dec-6-ene. PubChem. [Link]
-
Spiroketal Formation - Stereoelectronic Effects. ChemTube3D. [Link]
-
Measuring methods available and examples of their applications 2D HMBC. CEITEC. [Link]
-
Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. [Link]
-
Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
-
Infrared spectroscopy. Wikipedia. [Link]
-
Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo. [Link]
-
Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. (1995). Journal of the American Chemical Society. [Link]
-
2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). (2017). YouTube. [Link]
-
Computational Chemistry. SpiroChem. [Link]
-
NMR Prediction. ACD/Labs. [Link]
-
Conformations of cyclohexane. Khan Academy. [Link]
-
How to predict the 13C NMR spectrum of a compound. (2017). YouTube. [Link]
-
DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2023). International Journal of Molecular Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. HMBC-1,n-ADEQUATE spectra calculated from HMBC and 1,n-ADEQUATE spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. youtube.com [youtube.com]
- 9. A Novel Bis-Spiroketal Scaffold and Other Secondary Metabolites from the Marine-Derived Fungus Talaromyces stipitatus HF05001: Structural Diversity and Bioactivities [mdpi.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational Chemistry | SpiroChem [spirochem.com]
- 16. Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - PMC [pmc.ncbi.nlm.nih.gov]
